molecular formula C12H26Cl2N2 B1424730 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride CAS No. 1211499-19-2

4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride

Cat. No.: B1424730
CAS No.: 1211499-19-2
M. Wt: 269.25 g/mol
InChI Key: WIPQFUABSKCKBT-UHFFFAOYSA-N
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Description

4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 and a molecular weight of 269.26 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride typically involves the reaction of 4-methylpiperidine with piperidine-4-carboxaldehyde, followed by the reduction of the resulting imine to form the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. The exact pathways involved may vary depending on the specific application and target receptor .

Comparison with Similar Compounds

4-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:

    1-(4-Piperidinylmethyl)piperidine dihydrochloride: This compound has a similar structure but lacks the methyl group at the 4-position.

    4-Methylpiperidine: This compound is a simpler analog without the piperidinylmethyl group.

    Piperidine-4-carboxaldehyde: This compound is a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical properties.

Properties

IUPAC Name

4-methyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12;;/h11-13H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPQFUABSKCKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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